Cas no 1358802-09-1 (N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide)

N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a chloro-methoxyphenyl acetamide moiety via a sulfanyl bridge. This structure imparts potential biological activity, particularly in medicinal chemistry applications, due to the presence of multiple pharmacophores. The chloro and methoxy substituents enhance lipophilicity and electronic effects, while the triazoloquinoxaline system may contribute to binding affinity in target interactions. The sulfanyl acetamide linkage offers synthetic versatility for further derivatization. This compound is of interest in drug discovery, particularly for exploring kinase inhibition or receptor modulation, given its fused heterocyclic framework and functional group diversity. Its well-defined structure allows for precise structure-activity relationship studies.
N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide structure
1358802-09-1 structure
Product name:N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
CAS No:1358802-09-1
MF:C18H14ClN5O2S
Molecular Weight:399.854060649872
CID:5400466

N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(5-chloro-2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
    • N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
    • インチ: 1S/C18H14ClN5O2S/c1-26-15-7-6-11(19)8-13(15)21-16(25)9-27-18-17-23-20-10-24(17)14-5-3-2-4-12(14)22-18/h2-8,10H,9H2,1H3,(H,21,25)
    • InChIKey: IXESNJBETBYDBO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(Cl)=CC=C1OC)(=O)CSC1=NC2=C(N3C=NN=C31)C=CC=C2

N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3411-6774-10mg
N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1358802-09-1
10mg
$79.0 2023-09-10
Life Chemicals
F3411-6774-5mg
N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1358802-09-1
5mg
$69.0 2023-09-10
Life Chemicals
F3411-6774-40mg
N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1358802-09-1
40mg
$140.0 2023-09-10
Life Chemicals
F3411-6774-10μmol
N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1358802-09-1
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-6774-3mg
N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1358802-09-1
3mg
$63.0 2023-09-10
Life Chemicals
F3411-6774-25mg
N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1358802-09-1
25mg
$109.0 2023-09-10
Life Chemicals
F3411-6774-2mg
N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1358802-09-1
2mg
$59.0 2023-09-10
Life Chemicals
F3411-6774-4mg
N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1358802-09-1
4mg
$66.0 2023-09-10
Life Chemicals
F3411-6774-50mg
N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1358802-09-1
50mg
$160.0 2023-09-10
Life Chemicals
F3411-6774-5μmol
N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide
1358802-09-1
5μmol
$63.0 2023-09-10

N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide 関連文献

N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamideに関する追加情報

N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide: A Comprehensive Overview

The compound with CAS No. 1358802-09-1, known as N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential bioactive properties. This compound is a derivative of a triazoloquinoxaline scaffold, which has been extensively studied for its applications in drug discovery and materials science.

Triazoloquinoxaline is a heterocyclic aromatic system that combines the structural elements of triazole and quinoxaline. The presence of the sulfanyl (thioether) group in this compound adds to its chemical versatility, making it a promising candidate for various biological assays. Recent studies have highlighted the potential of such compounds in inhibiting key enzymes and receptors associated with neurodegenerative diseases and cancer.

The 5-chloro-2-methoxyphenyl group attached to the acetamide moiety plays a crucial role in modulating the physicochemical properties of the compound. The chlorine atom introduces electron-withdrawing effects, while the methoxy group provides electron-donating properties. This balance is essential for optimizing the compound's solubility, stability, and bioavailability. Researchers have reported that such substituents can significantly enhance the compound's ability to cross cellular membranes, making it more effective in targeting intracellular pathways.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic aromatic substitution and coupling reactions. The use of microwave-assisted synthesis has further streamlined the process, reducing reaction times and improving yields. These developments have made it possible to scale up production for preclinical studies.

In terms of pharmacological activity, N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide has shown potent inhibitory effects on several key targets. For instance, studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are implicated in epigenetic regulation and cancer progression. Additionally, the compound has exhibited anti-inflammatory properties by modulating cytokine production in immune cells.

The acetamide moiety in this compound is another critical feature that contributes to its biological activity. Acetamides are known for their ability to form hydrogen bonds with target proteins, enhancing their binding affinity. This property has been leveraged in designing drugs targeting protein kinases and other enzymes involved in signal transduction pathways.

Recent research has also explored the potential of this compound as a radiosensitizer for cancer therapy. By enhancing the sensitivity of tumor cells to ionizing radiation, it could offer a novel approach to improving treatment outcomes while minimizing side effects on healthy tissues.

In conclusion, N-(5-chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide represents a promising lead compound in drug discovery. Its unique structure, combined with advanced synthetic methods and emerging biological data, positions it as a valuable tool for addressing unmet medical needs. Continued research into its mechanism of action and optimization of its pharmacokinetic properties will be essential for translating this compound into clinical applications.

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